molecular formula C8H7N3O2 B3289598 6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol CAS No. 859538-54-8

6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol

Cat. No.: B3289598
CAS No.: 859538-54-8
M. Wt: 177.16 g/mol
InChI Key: UOLUPIXZWTWQJQ-UHFFFAOYSA-N
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Description

6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a 5-methyl-1,2,4-oxadiazole moiety at the 6-position. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-10-8(11-13-5)7-3-2-6(12)4-9-7/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLUPIXZWTWQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736444
Record name 6-(5-Methyl-1,2,4-oxadiazol-3(2H)-ylidene)pyridin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859538-54-8
Record name 6-(5-Methyl-1,2,4-oxadiazol-3(2H)-ylidene)pyridin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions . The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues of Pyridine-Oxadiazole Derivatives

Positional Isomers
  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 10350-69-3): The oxadiazole is attached to the pyridine ring at the 3-position instead of the 6-position. Molecular Weight: 161.16 g/mol .
  • 2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 10350-68-2):

    • Oxadiazole at the 2-position of pyridine.
    • Molecular Weight : 161.16 g/mol .
    • Key Difference : Steric hindrance near the pyridine nitrogen may reduce bioavailability compared to the 6-substituted analog.
Complex Heterocyclic Derivatives
  • N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (60) :

    • Incorporates the 6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl group into a fused oxazolo-oxazine scaffold.
    • Synthesis : Prepared via Suzuki coupling between bromopyridine and oxadiazole intermediates .
    • Activity : Demonstrated potent kinase inhibition in preclinical studies, attributed to the oxadiazole’s electron-withdrawing effects enhancing binding to ATP pockets .
  • 6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyrimidine: Oxadiazole substituent on an imidazo-pyrimidine core. Molecular Weight: ~284.3 g/mol . Activity: Exhibits sedative-hypnotic effects in vivo, with the oxadiazole improving metabolic stability over ester-containing analogs .

Functionalized Derivatives

Bioactive Derivatives
  • N-(4-Fluorophenyl)-6-(3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)nicotinamide (37): Combines a nicotinamide scaffold with a benzylthio-oxadiazole group. Molecular Weight: 421.1 g/mol (ESI-MS) .
  • [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine hydrochloride :

    • Features an oxadiazole-linked benzylamine group.
    • Application : Used as a building block for G protein-coupled receptor (GPCR) ligands, highlighting the oxadiazole’s versatility in medicinal chemistry .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Substituent Position LogP (Predicted) Molecular Weight (g/mol) Key Activity/Use Reference
6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol Pyridine-6-OH, Oxadiazole-3 ~1.5 (estimated) 179.18 Kinase inhibition (inferred)
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine Pyridine-3 1.2 161.16 Intermediate for drug synthesis
6-Ethyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyrimidine Imidazo-pyrimidine-2 2.8 284.30 Sedative-hypnotic agent
N-(4-Fluorophenyl)-6-(3-oxadiazolyl-benzylthio)nicotinamide Nicotinamide-6 3.5 421.10 Antiviral candidate

Key Trends :

  • Lipophilicity : Derivatives with extended aromatic systems (e.g., imidazo-pyrimidines) exhibit higher LogP values, enhancing blood-brain barrier penetration .
  • Metabolic Stability: The oxadiazole ring reduces susceptibility to esterase-mediated hydrolysis compared to ester analogs, as seen in sedative-hypnotic agents .

Biological Activity

6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol (CAS No. 859538-54-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H7_7N3_3O2_2, with a molecular weight of 177.16 g/mol. The compound features a pyridine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines:

Compound Cell Line IC50_{50} (µM)
Compound 1HeLa92.4
Compound 2OVXF 8992.76
Compound 2PXF 17529.27
Compound 2PRXF 22Rv11.143

Notably, the second compound demonstrated high selectivity against renal cancer cell lines .

Anti-inflammatory Activity

The oxadiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that they inhibit the activity of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Study on Antitumor Activity

In a study published in PubMed Central, several derivatives of oxadiazole were synthesized and tested for their anticancer properties. The study highlighted that modifications to the oxadiazole structure could significantly enhance antitumor activity against a range of human tumor cell lines .

Metabolic Pathways Investigation

Another study focused on the metabolic pathways of related compounds using liquid chromatography and mass spectrometry techniques. It revealed that the metabolic fate of these compounds is crucial for understanding their pharmacokinetics and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol
Reactant of Route 2
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